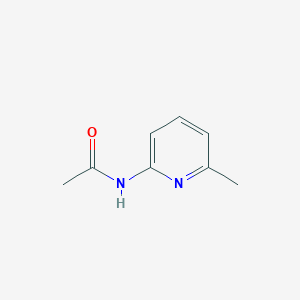

2-Acetamido-6-methylpyridine

Overview

Description

2-Acetamido-6-methylpyridine, also known as N-(6-methyl-2-pyridinyl)acetamide, is a chemical compound with the CAS Number: 5327-33-3 . It has a molecular weight of 150.18 .

Molecular Structure Analysis

The molecular formula of 2-Acetamido-6-methylpyridine is C8H10N2O . The InChI code for this compound is 1S/C8H10N2O/c1-6-4-3-5-8(9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetamido-6-methylpyridine include a density of 1.1±0.1 g/cm3, a boiling point of 321.6±22.0 °C at 760 mmHg, and a melting point of 87.0 to 91.0 °C . The molecular weight is 150.178, and the flash point is 148.3±22.3 °C .Scientific Research Applications

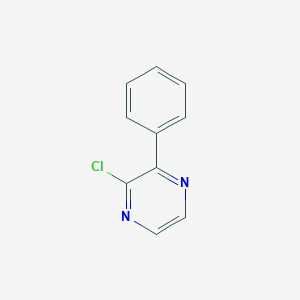

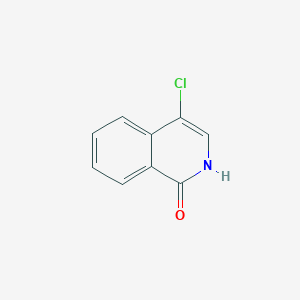

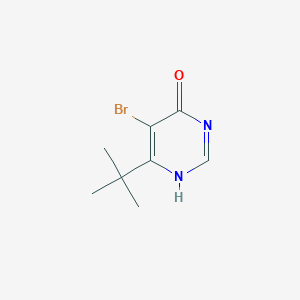

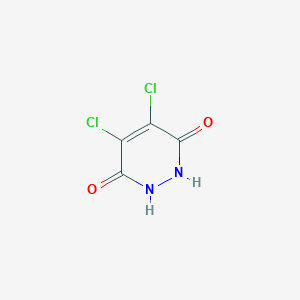

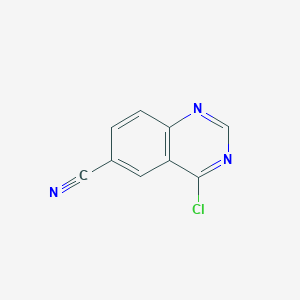

Chlorination Methods in Organic Synthesis 2-Acetamido-6-methylpyridine has been studied for its role in novel chlorination methods. Research shows that chlorination of this compound using chlorine in aqueous Na2HPO4 yields N-chloroacetamido pyridines as intermediates, which can be rearranged under acidic conditions to form acetamido-chloropyridines. This process may have implications in the synthesis of complex organic compounds (Igarashi et al., 1992).

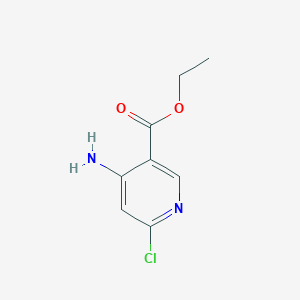

Antimicrobial Agent Synthesis Another application of 2-acetamido-6-methylpyridine is in the synthesis of antimicrobial agents. A study demonstrated its use in synthesizing derivatives with significant in vitro effects on pathogenic bacteria, contributing to the development of new antimicrobial compounds (Horie, 1963).

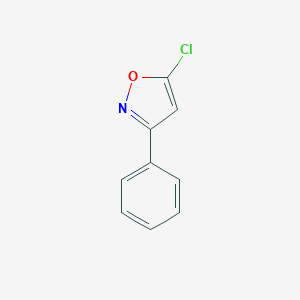

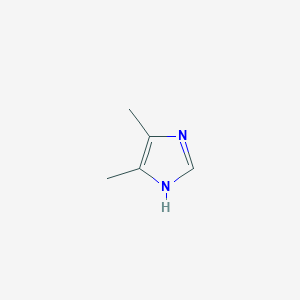

Molecular Docking Studies for Antimicrobial Properties Research also includes molecular docking studies of compounds bearing the 6-methylpyridine moiety, including 2-acetamido-6-methylpyridine, for their antimicrobial properties. These studies are crucial for understanding the potential of these compounds as inhibitors of specific enzymes related to bacterial growth (Shyma et al., 2013).

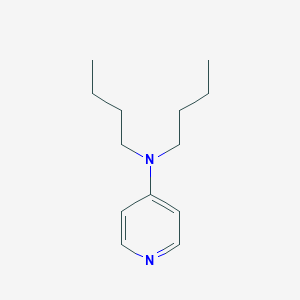

Thrombin Inhibition for Medicinal Chemistry In medicinal chemistry, 2-acetamido-6-methylpyridine has been utilized in the synthesis of thrombin inhibitors, contributing to the development of drugs for conditions like thrombosis. This compound's modifications have been shown to result in potent and selective thrombin inhibitors, with potential for oral bioavailability (Sanderson et al., 1998).

Complex Formation in Inorganic Chemistry In inorganic chemistry, 2-acetamido-6-methylpyridine has been involved in the formation of complexes with metals like cobalt and nickel. These complexes have magnetic properties and spectra that are consistent with octahedral coordination, contributing to the understanding of inorganic complex formation (Shaw & Sutton, 1969).

Development of Bioactive Compounds Lastly, this compound is involved in the synthesis of bioactive compounds. Studies have shown its use in creating novel chemical structures with potential biological activity, contributing to the discovery of new therapeutic agents (Kobayashi et al., 2008).

Safety and Hazards

2-Acetamido-6-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water. If inhaled, the victim should be moved to fresh air .

Future Directions

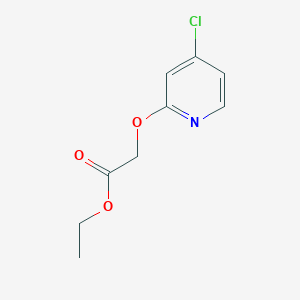

While specific future directions for 2-Acetamido-6-methylpyridine are not mentioned in the available literature, one study describes the use of a similar compound in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . These compounds were investigated for their potential as chiral dopants for liquid crystals . This suggests that 2-Acetamido-6-methylpyridine could potentially be used in similar applications.

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-6-methylpyridine . For example, the compound may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . Therefore, it should be handled with appropriate safety measures.

properties

IUPAC Name |

N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-8(9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYAZLLFZIXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277645 | |

| Record name | 2-ACETAMIDO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-6-methylpyridine | |

CAS RN |

5327-33-3 | |

| Record name | 5327-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5327-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ACETAMIDO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

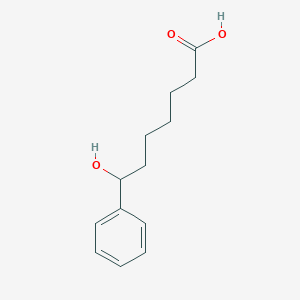

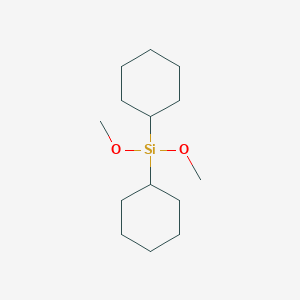

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2-acetamido-6-methylpyridine be used for molecular recognition?

A1: 2-Acetamido-6-methylpyridine (receptor 2) acts as a building block for more complex receptors like 1,2-bis(2-acetamido-6-pyridyl)ethane (receptor 1). Receptor 1, with its ethylene spacer linking two 2-acetamido-6-pyridyl units, exhibits stronger binding affinity towards dicarboxylic acids compared to receptor 2. [] This enhanced binding is attributed to the cooperative interaction of the two pyridine amide groups in receptor 1 with the two acid groups of the dicarboxylic acid guests. [] This interaction has been investigated both in solution and solid state, revealing the formation of stable complexes. []

Q2: What are the key structural features of 2-acetamido-6-methylpyridine that contribute to its binding properties?

A2: The key structural features of 2-acetamido-6-methylpyridine contributing to its binding properties are the pyridine nitrogen and the amide group. These groups act as hydrogen bond acceptors. [] In the case of receptor 1, the ethylene spacer plays a crucial role in orienting the two 2-acetamido-6-pyridyl units, facilitating the formation of a polymeric wave-like 1:1 anti-perpendicular network with dicarboxylic acids in the solid state. [] This structural arrangement highlights the importance of spatial orientation and functional group positioning in molecular recognition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.